molecular formula C7H4ClN3O B13122012 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B13122012
M. Wt: 181.58 g/mol
InChI Key: XAJHRZDWDLUMIW-UHFFFAOYSA-N
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Description

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer, antibacterial, and antiviral properties. The structure of this compound consists of a pyridine ring fused to a pyrimidine ring, with a chlorine atom at the 5th position and a keto group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with various reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by intramolecular cyclization to form the desired compound . Another approach involves the use of 4-amino-6-chloropyrimidine-5-carbaldehyde, which undergoes cyclization to yield 7-amino-4-chloropyrido[2,3-d]pyrimidine, a precursor for the synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting the activity of tyrosine kinases, this compound can disrupt these pathways, leading to the inhibition of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrido[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the chlorine atom at the 5th position, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. This structural feature allows for the fine-tuning of its pharmacological properties, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

5-chloro-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H4ClN3O/c8-4-1-2-9-6-5(4)7(12)11-3-10-6/h1-3H,(H,9,10,11,12)

InChI Key

XAJHRZDWDLUMIW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=O)NC=N2

Origin of Product

United States

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